cis-2-Benzoyl-3-(trifluoromethyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-[3-(trifluoromethyl)oxiran-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-8(15-9)7(14)6-4-2-1-3-5-6/h1-5,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKVTNQQOLRPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470261 | |
| Record name | Phenyl[3-(trifluoromethyl)oxiran-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110960-53-7 | |
| Record name | Phenyl[3-(trifluoromethyl)oxiran-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Fluorinated Epoxide Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org In the context of epoxides, the presence of a trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, significantly influences the reactivity of the oxirane ring. beilstein-journals.org This places cis-2-Benzoyl-3-(trifluoromethyl)oxirane within the important class of activated epoxides, making them highly susceptible to nucleophilic attack. beilstein-journals.orglibretexts.org
The chemistry of fluorinated epoxides is a rapidly expanding field, driven by the increasing demand for novel fluorinated building blocks in medicinal chemistry, materials science, and agrochemicals. researchgate.net These epoxides serve as versatile precursors to a wide array of fluorine-containing molecules, including amino alcohols, diols, and various heterocyclic systems. The trifluoromethyl group, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
Significance of Benzoyl and Trifluoromethyl Moieties in Oxirane Scaffolds
The combination of a benzoyl and a trifluoromethyl group on the same oxirane ring in a cis configuration creates a unique electronic and steric environment.
Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 moiety significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the epoxide. beilstein-journals.org This electronic perturbation polarizes the C-O bonds of the oxirane ring, making the adjacent carbon atoms highly electrophilic and thus more reactive towards nucleophiles. beilstein-journals.org
Benzoyl Group: The benzoyl group, another electron-withdrawing substituent, further enhances the electrophilicity of the oxirane ring. Its planar and sterically demanding nature also introduces a degree of regiochemical control in ring-opening reactions. The presence of the aromatic ring offers sites for further functionalization, expanding the synthetic utility of the molecule.
The interplay between these two groups dictates the regioselectivity and stereoselectivity of the epoxide's reactions. Nucleophilic attack is generally directed to the carbon atom bearing the trifluoromethyl group due to its pronounced electrophilic character.
Overview of Stereochemical Considerations in Oxirane Synthesis and Reactivity
The stereochemistry of the oxirane ring is a critical aspect that dictates the three-dimensional structure of the resulting products. The cis relationship between the benzoyl and trifluoromethyl groups in the starting material has profound implications for the stereochemical outcome of its reactions.
Synthesis: The stereoselective synthesis of cis-2-Benzoyl-3-(trifluoromethyl)oxirane itself is a significant challenge. One common strategy involves the epoxidation of a corresponding cis-alkene. youtube.com Another approach might utilize a chiral auxiliary-controlled asymmetric trifluoromethylation reaction to establish the stereocenter bearing the CF3 group. nih.gov
Reactivity: The ring-opening of epoxides typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack. libretexts.orgyoutube.com In the case of this compound, nucleophilic attack at the CF3-bearing carbon would lead to a trans relationship between the incoming nucleophile and the hydroxyl group formed from the epoxide oxygen. beilstein-journals.org This stereospecificity is a powerful tool for controlling the stereochemistry of the final product. youtube.com
The regioselectivity of the ring-opening is also a key consideration. Under basic or neutral conditions, nucleophiles preferentially attack the less sterically hindered carbon, which in this case is the one bearing the trifluoromethyl group. libretexts.orgyoutube.com However, under acidic conditions, the reaction can proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. libretexts.orgyoutube.com
Current Research Trajectories and Open Questions
Current research on cis-2-Benzoyl-3-(trifluoromethyl)oxirane and related fluorinated epoxides is focused on several key areas:
Development of Novel Synthetic Methodologies: Researchers are actively seeking more efficient and stereoselective methods for the synthesis of these valuable building blocks. nih.gov This includes the exploration of new catalysts and reaction conditions for epoxidation and trifluoromethylation reactions. youtube.com
Exploration of Reactivity with Diverse Nucleophiles: The reaction of this compound with a wide range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles is being investigated to access a greater diversity of functionalized fluorinated compounds. researchgate.netnih.gov
Application in the Synthesis of Biologically Active Molecules and Complex Targets: A major driving force in this field is the application of these epoxides in the synthesis of pharmaceuticals and other bioactive molecules. The unique stereochemical and electronic properties of these building blocks make them ideal for constructing complex molecular architectures.
Mechanistic Studies: Detailed mechanistic investigations, including computational studies, are being conducted to gain a deeper understanding of the factors that control the regioselectivity and stereoselectivity of the ring-opening reactions. acs.org This knowledge is crucial for the rational design of new synthetic strategies.
Open questions in the field include the development of catalytic enantioselective methods for the synthesis of chiral non-racemic trifluoromethylated epoxides and the expansion of their application in cascade reactions to rapidly build molecular complexity.
Synthetic Routes to this compound
The synthesis of this compound, a specialized epoxide, involves precise control of stereochemistry. The presence of both a benzoyl group and a trifluoromethyl group on the oxirane ring makes it an interesting target for synthetic organic chemists. The methodologies for its preparation, along with analogous structures, primarily revolve around stereoselective epoxidation of olefinic precursors and strategic use of organometallic reagents.
Derivatization and Subsequent Chemical Transformations for Complex Molecular Scaffolds
Utilization as Building Blocks in Multistep Organic Synthesis
The cis-2-Benzoyl-3-(trifluoromethyl)oxirane moiety is a prized building block in multistep organic synthesis due to the predictable reactivity of the strained three-membered ring. The electron-withdrawing nature of both the benzoyl and trifluoromethyl groups significantly activates the oxirane ring towards nucleophilic attack. This high reactivity allows for its incorporation into complex molecular frameworks under relatively mild conditions.
In synthetic strategies, it serves as a compact precursor for introducing a 1-benzoyl-2-hydroxy-2-(trifluoromethyl)ethyl unit. Its utility is analogous to other fluorinated epoxyesters, which are recognized as intriguing building blocks for complex syntheses. beilstein-journals.org The reactivity of such electrophiles allows them to be employed in Michael additions and other nucleophilic additions, setting the stage for subsequent cyclizations or functional group interconversions. beilstein-journals.org The oxirane can be seen as a synthetic equivalent (a "synthon") for a trifluoromethylated diol or amino alcohol, providing a reliable method for installing these valuable motifs into a target molecule.
Preparation of Stereodefined Trifluoromethylated Alcohols and Amines
A primary application of this compound is its reaction with nucleophiles to produce highly functionalized, stereodefined alcohols and amines. The ring-opening of epoxides is a classic and powerful transformation in organic synthesis. khanacademy.orgmasterorganicchemistry.com
Ring-Opening Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. beilstein-journals.orgmasterorganicchemistry.com Due to the strong electronic pull of the adjacent benzoyl (C=O) and trifluoromethyl (CF3) groups, the C2 carbon of the oxirane ring is rendered significantly more electrophilic than the C3 carbon. Consequently, nucleophiles will preferentially attack the C2 position. This attack occurs from the face opposite the C-O bond, leading to a predictable inversion of stereochemistry at the C2 center and resulting in a trans-relationship between the incoming nucleophile and the newly formed hydroxyl group at C3.
Synthesis of Alcohols and Amines: The reaction of the oxirane with various nucleophiles, such as alcohols (R-OH) or amines (R-NH₂), leads to the regioselective formation of tertiary alcohols and β-amino-α-trifluoromethyl alcohols. researchgate.netnih.gov These products are valuable in their own right and as intermediates for further synthesis. For example, the reaction with an amine would yield a 2-amino-1-phenyl-3-(trifluoromethyl)-1,3-diol derivative, a scaffold of significant interest in medicinal chemistry. nih.govnih.gov
| Nucleophile (Nu-H) | Expected Product Structure | Product Class |
|---|---|---|
| Methanol (CH₃OH) | A 1-phenyl-1-(methoxy)-2-(trifluoromethyl)ethane-1,2-diol derivative | Trifluoromethylated Ether-Diol |
| Benzylamine (BnNH₂) | A 1-(benzylamino)-1-phenyl-2-(trifluoromethyl)ethane-1,2-diol derivative | Trifluoromethylated Amino-Diol |
| Sodium Azide (NaN₃) | An 1-azido-1-phenyl-2-(trifluoromethyl)ethane-1,2-diol derivative | Trifluoromethylated Azido-Diol |
Construction of Fused and Spiro Heterocyclic Systems from Oxirane Intermediates
The polyfunctional products obtained from the ring-opening of this compound are ideal precursors for the synthesis of complex heterocyclic systems. The strategic placement of multiple reactive functional groups within a single molecule allows for subsequent intramolecular cyclization reactions.
For instance, the β-amino-α-trifluoromethyl alcohols generated as described in section 5.2 can be converted into a variety of five-membered heterocycles. nih.gov Treatment of these amino alcohols with reagents like phosgene (B1210022) or carbonyldiimidazole can induce cyclization to form oxazolidinones. nih.gov Similarly, reaction with an aldehyde or ketone can yield oxazolidines. These transformations capitalize on the nucleophilicity of both the hydroxyl and amino groups to forge new ring systems.
The synthesis of such heterocycles often proceeds with high diastereoselectivity, where the stereochemistry established in the initial epoxide ring-opening dictates the final stereochemistry of the heterocyclic product. This makes the oxirane a powerful tool for asymmetric synthesis. While direct conversion from the oxirane to complex heterocycles in one pot is challenging, a two-step sequence of ring-opening followed by cyclization is a robust and widely used strategy.
| Ring-Opened Precursor | Cyclization Reagent/Conditions | Resulting Heterocyclic Core |
|---|---|---|
| β-Amino-α-trifluoromethyl alcohol | Phosgene (COCl₂) or CDI | Oxazolidin-2-one |
| β-Amino-α-trifluoromethyl alcohol | Formaldehyde (CH₂O) | Oxazolidine |
| β-Thiol-α-trifluoromethyl alcohol | Base or Acid Catalyst | Thiazolidine derivative |
Synthesis of Polyfunctionalized Organic Molecules Incorporating the Trifluoromethyl-Oxirane Moiety
The derivatization of this compound provides a direct route to a wide array of polyfunctionalized organic molecules. The term "polyfunctionalized" refers to molecules possessing multiple distinct functional groups, which allows for diverse and orthogonal chemical modifications.
The products resulting from the nucleophilic opening of the oxirane ring are inherently polyfunctional. A typical product contains:
A trifluoromethyl group , for modulating biological properties.
A hydroxyl group , which can be further acylated, alkylated, or oxidized.
A benzoyl group (or the resulting tertiary alcohol), where the ketone can be reduced or serve as a handle for forming hydrazones, oximes, or other carbonyl derivatives.
The newly introduced nucleophilic moiety (e.g., an amine, ether, or thiol), which can itself be a site for further reaction.
This density of functionality makes these molecules valuable platforms for building molecular libraries for drug discovery or for the synthesis of complex natural product analogues. For example, the hydroxyl and amino groups of a derived amino alcohol can be selectively protected, allowing for chemical transformations to be directed specifically at the benzoyl group or another part of the molecule, demonstrating the synthetic versatility endowed by the original trifluoromethyl-oxirane building block.
Q & A
Q. What synthetic routes are recommended for cis-2-Benzoyl-3-(trifluoromethyl)oxirane, and how can reaction conditions be optimized to favor the cis configuration?
- Methodological Answer : The synthesis of cis-2-Benzoyl-3-(trifluoromethyl)oxirane can be approached via epoxidation of a benzoyl-substituted allyl trifluoromethyl precursor. A related synthesis of 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane (TFMPMO) involves reacting m-(trifluoromethyl)phenol with epichlorohydrin (ECH) under controlled alkaline conditions . For stereochemical control, use low-temperature conditions (e.g., 0–6°C, as noted for fluorinated aldehydes in ) and stereoselective catalysts like Sharpless epoxidation reagents. Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS can help optimize yield and selectivity.
Q. How can researchers characterize the stereochemistry and purity of cis-2-Benzoyl-3-(trifluoromethyl)oxirane?
- Methodological Answer :
- Stereochemistry : Use and NMR to analyze coupling constants (-values) between the oxirane protons and adjacent trifluoromethyl/benzoyl groups. cis-configuration typically shows distinct splitting patterns compared to trans isomers.
- Purity : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ~188.045 g/mol for related trifluoromethyl oxiranes ). Chiral HPLC with a polar stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers, leveraging logP values (~2.78) to optimize mobile-phase composition .
Q. What are the key reactivity patterns of this compound in nucleophilic ring-opening reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl and benzoyl groups activate the oxirane ring toward nucleophilic attack. For example:
- Amines : React with primary amines in aprotic solvents (e.g., DMF) at 60–80°C to form β-amino alcohols. Monitor regioselectivity via NMR .
- Thiols : Use catalytic bases (e.g., KCO) in THF to promote ring-opening, yielding thioether derivatives.
Advanced Research Questions
Q. How can this compound be copolymerized with cyanate ester resins to enhance material properties?
- Methodological Answer : Copolymerization with bisphenol A dicyanate ester (BADCy) resins can improve thermal stability and dielectric properties.
- Procedure : Mix the oxirane with BADCy in a 1:2 molar ratio and cure at 180°C for 2 hours under nitrogen. The oxirane undergoes ring-opening, forming crosslinks that reduce dielectric constants (e.g., achieving <2.5 at 1 MHz) while maintaining mechanical strength .
- Characterization : Use dynamic mechanical analysis (DMA) to assess glass transition temperature () and thermogravimetric analysis (TGA) for thermal degradation profiles.
Q. What environmental persistence concerns apply to this compound, and how should regulatory compliance be addressed?
- Methodological Answer : Trifluoromethyl oxiranes may exhibit environmental persistence due to strong C–F bonds.
- Degradation Studies : Conduct hydrolysis experiments at varying pH (e.g., pH 4–10) and temperatures (25–60°C) to assess stability. Monitor fluoride release via ion chromatography .
- Regulatory Compliance : Align with EPA guidelines for PFAS-related compounds, including toxicity testing (e.g., zebrafish embryo assays) and reporting under the Toxic Substances Control Act (TSCA) .
Q. How can computational models predict the regioselectivity of this compound in ring-opening reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attack.
Q. What strategies resolve contradictions in reported physicochemical properties of trifluoromethyl oxiranes?
- Methodological Answer : Discrepancies in properties like density (1.30–1.33 g/cm³ ) may arise from impurities or measurement techniques.
- Validation : Use differential scanning calorimetry (DSC) to confirm melting points and gas pycnometry for density. Cross-reference with high-purity standards (e.g., >97% purity via HPLC ).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
